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Abstract
Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent, bispecific

antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular

Endothelial Growth Factor (VEGF).[1] This dual-targeting mechanism is designed to

synergistically inhibit tumor growth by blocking immune evasion and tumor angiogenesis.[2]

Preclinical and clinical studies have demonstrated that Ivonescimab's unique molecular design,

which includes an Fc-silent region, leads to a favorable safety profile and potent anti-tumor

activity in various solid tumors, particularly non-small cell lung cancer (NSCLC).[3][4] This

technical guide provides an in-depth overview of Ivonescimab's core mechanism of action,

supported by quantitative data from key studies, detailed experimental protocols, and

visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Blockade of PD-1
and VEGF
Ivonescimab's innovative design allows it to concurrently engage two critical pathways in tumor

progression:
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Immune Checkpoint Inhibition via PD-1 Blockade: By binding to the PD-1 receptor on T-cells,

Ivonescimab blocks the interaction with its ligand, PD-L1, which is often overexpressed on

tumor cells.[5] This action disrupts the inhibitory signal that suppresses T-cell activity, thereby

restoring the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.[5]

Anti-Angiogenesis via VEGF Inhibition: Ivonescimab also targets VEGF-A, a key signaling

protein that promotes angiogenesis, the formation of new blood vessels that supply tumors

with essential nutrients and oxygen.[5] By sequestering VEGF-A, Ivonescimab inhibits its

binding to VEGFR2 on endothelial cells, thereby suppressing the downstream signaling

cascade that leads to neovascularization.[6] This anti-angiogenic effect not only restricts

tumor growth but also helps to normalize the tumor vasculature, which can improve the

infiltration of immune cells into the tumor microenvironment.[5]

A key feature of Ivonescimab is its cooperative binding property. In the presence of VEGF, the

binding affinity of Ivonescimab to PD-1 is significantly enhanced, and reciprocally, PD-1 binding

enhances its affinity for VEGF.[3][7] This is attributed to its tetravalent structure, which allows

for the formation of larger molecular complexes in the tumor microenvironment where both

targets are co-expressed, leading to increased avidity and more potent biological activity.[8][9]

Molecular Structure and Properties
Ivonescimab is a humanized IgG1-based tetravalent bispecific antibody.[10] Its structure is

engineered with an Fc-silent region, which abrogates binding to Fcγ receptors (FcγRI/IIIa).[3]

This design choice significantly reduces the risk of Fc-mediated effector functions such as

antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular

phagocytosis (ADCP), which can contribute to immune-related adverse events.[3][7]

Quantitative Data
Table 1: Binding Affinity and Potency of Ivonescimab
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Parameter Target Condition Value Citation

Binding Affinity

(KD)
PD-1 -

Enhanced over

10-fold in the

presence of

VEGF

[3][7]

VEGF -

Enhanced in the

presence of PD-

1

[7]

EC50 PD-1 - 0.06 nM [6]

VEGF-A - 0.036 nM [6]

Table 2: Summary of Key Clinical Trial Results for
Ivonescimab
| Trial Name | Phase | Indication | Treatment Arm | Comparator | Primary Endpoint | Result |

Citation | | --- | --- | --- | --- | --- | --- | --- | | HARMONi-2 (NCT05499390) | III | 1L PD-L1+ NSCLC

| Ivonescimab monotherapy | Pembrolizumab monotherapy | Progression-Free Survival (PFS) |

Median PFS: 11.14 months vs 5.82 months (HR: 0.51; p<0.0001) |[11][12][13] | | HARMONi-6

(NCT05840016) | III | 1L advanced squamous NSCLC | Ivonescimab + Chemotherapy |

Tislelizumab + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months

vs 6.90 months (HR: 0.60; p<0.0001) |[14][15] | | HARMONi-A (NCT05184712) | III | EGFR-

mutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy |

Progression-Free Survival (PFS) | Median PFS: 7.1 months vs 4.8 months (HR: 0.46; p<0.001)

|[16][17] | | HARMONi (Global Phase 3) | III | EGFR-mutant NSCLC post-TKI | Ivonescimab +

Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS:

6.8 months vs 4.4 months (HR: 0.52; p<0.001) |[18][19] |

Experimental Protocols
The following are generalized methodologies for key experiments used to characterize

Ivonescimab's mechanism of action, based on standard practices for bispecific antibody

evaluation.[20][21]
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Antigen Binding Affinity and Kinetics
Enzyme-Linked Immunosorbent Assay (ELISA): To determine the binding specificity and

affinity of Ivonescimab to its targets, 96-well plates are coated with recombinant human PD-1

or VEGF-A.[3] Serially diluted Ivonescimab is added to the wells. The binding is detected

using a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the

Fc region of Ivonescimab, followed by the addition of a chromogenic substrate. The optical

density is measured, and the EC50 value is calculated from the resulting dose-response

curve.[6] To assess cooperative binding, the assay is repeated with the addition of a constant

concentration of the second target antigen (e.g., VEGF-A is added to the wells when testing

for PD-1 binding).[7]

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): For a more detailed

analysis of binding kinetics (association and dissociation rates), SPR or BLI (such as the

Octet system) is employed.[7] One of the target antigens is immobilized on a sensor chip,

and Ivonescimab is flowed over the surface at various concentrations. The change in mass

on the sensor surface is measured in real-time to determine the on-rate (ka), off-rate (kd),

and the equilibrium dissociation constant (KD).

In Vitro Functional Assays
PD-1/PD-L1 Blockade Assay: A cell-based reporter assay is used to measure the ability of

Ivonescimab to block the PD-1/PD-L1 interaction.[3] This typically involves co-culturing

Jurkat cells engineered to express PD-1 and a luciferase reporter gene under the control of

an NFAT response element, with a cell line expressing PD-L1.[3] In the absence of a

blocking antibody, the PD-1/PD-L1 interaction inhibits T-cell receptor signaling, resulting in

low luciferase expression. The addition of Ivonescimab blocks this interaction, leading to a

dose-dependent increase in luciferase activity.

VEGF Signaling Blockade Assay: The ability of Ivonescimab to inhibit VEGF-induced

signaling is assessed using a cell-based assay.[3] Human umbilical vein endothelial cells

(HUVECs) are starved and then stimulated with recombinant human VEGF-A in the

presence of varying concentrations of Ivonescimab. The inhibition of VEGF receptor

phosphorylation or downstream signaling molecules like AKT can be measured by Western

blot or a specific ELISA. Alternatively, a cell proliferation assay (e.g., using MTS) can be

used to measure the inhibition of VEGF-induced endothelial cell growth.
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T-Cell Activation Assay: To confirm that blocking the PD-1 pathway with Ivonescimab leads to

T-cell activation, human peripheral blood mononuclear cells (PBMCs) are co-cultured with

tumor cells.[7] The production of cytokines, such as interferon-gamma (IFN-γ) and tumor

necrosis factor-alpha (TNF-α), in the culture supernatant is measured by ELISA or a

multiplex cytokine assay. T-cell proliferation can be assessed using assays such as CFSE

dilution measured by flow cytometry.

In Vivo Efficacy Studies
Humanized Mouse Models: To evaluate the anti-tumor efficacy of Ivonescimab in a system

with a functional human immune system, immunodeficient mice (e.g., SCID/Beige) are

engrafted with human PBMCs and subsequently implanted with human tumor xenografts

(e.g., HCC827 lung adenocarcinoma or U87MG glioblastoma).[3][7] Mice are then treated

with Ivonescimab, and tumor growth is monitored over time. Tumor volume and survival are

the primary endpoints.

Signaling Pathways and Experimental Workflows
Ivonescimab's Dual Signaling Pathway Inhibition
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Caption: Ivonescimab's dual mechanism of action.
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Caption: Workflow for Ivonescimab characterization.

Conclusion
Ivonescimab represents a significant advancement in the field of cancer immunotherapy by

integrating anti-angiogenic and immune checkpoint blockade into a single therapeutic agent. Its

unique tetravalent structure and cooperative binding properties contribute to its potent anti-

tumor activity. The Fc-silent design mitigates safety concerns, potentially offering a better

therapeutic window compared to combination therapies. The robust clinical data, particularly in

NSCLC, underscore its potential to become a cornerstone treatment in various solid tumors.

Further research and ongoing clinical trials will continue to elucidate the full therapeutic

potential of this innovative bispecific antibody.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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